

Clesacostat vs. Pan-PPAR Agonists: A Comparative Analysis for NASH Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Clesacostat	
Cat. No.:	B8194134	Get Quote

A deep dive into the mechanisms, preclinical data, and clinical trial outcomes of two distinct therapeutic strategies for Nonalcoholic Steatohepatitis (NASH).

Nonalcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. With no currently approved therapies, the race to develop effective treatments is intense. This guide provides a comparative analysis of two promising investigational therapeutic classes: **Clesacostat**, an Acetyl-CoA Carboxylase (ACC) inhibitor, and pan-PPAR agonists, represented here primarily by Lanifibranor.

Mechanism of Action: Targeting Different Hubs of NASH Pathophysiology

The fundamental difference between **Clesacostat** and pan-PPAR agonists lies in their molecular targets and the breadth of their physiological effects.

Clesacostat: A Focused Approach on Lipid Metabolism

Clesacostat is an inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in the de novo lipogenesis (DNL) pathway.[1][2] By blocking ACC, Clesacostat aims to reduce the synthesis of new fatty acids in the liver, a central driver of steatosis.[1][3] Clesacostat is being developed by Pfizer as part of a combination therapy with Ervogastat, a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, which acts on the final step of triglyceride synthesis.[4][5][6][7] This dual-



pronged attack on lipid synthesis is designed to potently reduce liver fat.[6][8][9] Preclinical studies have shown that ACC inhibition not only diminishes steatosis but may also have direct anti-fibrotic effects by impairing the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[10][11]

Pan-PPAR Agonists: A Multi-Pronged Attack on Metabolism, Inflammation, and Fibrosis

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors comprising three isoforms: PPARα, PPARδ (also known as PPARβ), and PPARγ.[12][13] These receptors act as master regulators of lipid and glucose metabolism, inflammation, and fibrosis. [14] Pan-PPAR agonists, such as Lanifibranor, are designed to activate all three isoforms, thereby addressing multiple facets of NASH pathophysiology simultaneously.[15]

- PPARα activation primarily targets lipid catabolism, increasing fatty acid oxidation in the liver.
 [13][16]
- PPARδ activation also plays a role in fatty acid oxidation and has been shown to have antiinflammatory effects.[17]
- PPARy activation is crucial for improving insulin sensitivity and has direct anti-fibrotic effects by modulating HSC activation.[12]

By engaging all three pathways, pan-PPAR agonists offer a comprehensive approach to treating NASH, tackling not just the fat accumulation but also the subsequent inflammation and fibrosis.[5]

Preclinical Evidence: Proof-of-Concept in NASH Models

Both **Clesacostat** and pan-PPAR agonists have demonstrated promising results in various preclinical models of NASH.

Clesacostat: In rodent models, the ACC inhibitor PF-05221304 (**Clesacostat**) was shown to inhibit de novo lipogenesis, stimulate fatty acid oxidation, and reduce triglyceride accumulation in primary human hepatocytes.[11] In diet-induced rat models of NASH, it reduced steatosis, inflammation, and fibrosis.[11]



Lanifibranor: In a hamster preclinical model of diet-induced NASH, Lanifibranor demonstrated superiority over a PPARy agonist (pioglitazone) in improving NASH and fibrosis, suggesting that pan-PPAR activation is more effective for liver-related features.[18][19] Lanifibranor also showed beneficial effects on diastolic dysfunction, a common cardiovascular comorbidity in NASH patients.[18][19] In the GAN diet-induced obese mouse model, which closely mimics human NASH, Lanifibranor improved the NAFLD Activity Score (NAS) and induced regression in fibrosis stage.[20][21]

Clinical Development and Efficacy: Head-to-Head in Human Trials

The most critical comparison comes from the clinical trial data. Both **Clesacostat** (in combination with Ervogastat) and Lanifibranor have undergone Phase 2 clinical evaluation.

Clesacostat (in combination with Ervogastat) - The MIRNA Trial

Pfizer's Phase 2 MIRNA trial (NCT04321031) was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of Ervogastat alone and in combination with **Clesacostat** in patients with biopsy-confirmed NASH and fibrosis stages F2-F3.[7][22][23] [24][25]

Key Findings:

While the primary endpoint of histological improvement was not met by any dose of Ervogastat alone, the combination of Ervogastat and **Clesacostat** did achieve this endpoint at both tested dose levels.[22] However, the combination therapy was associated with an undesirable fasting lipid and apolipoprotein profile.[22]

Lanifibranor - The NATIVE Trial

The Phase 2b NATIVE trial (NCT03008070) was a randomized, double-blind, placebo-controlled study that assessed the efficacy and safety of two doses of Lanifibranor (800 mg and 1200 mg) versus placebo in patients with non-cirrhotic, highly active NASH.[15][26][27][28]

Key Findings:



Lanifibranor was the first oral drug candidate to achieve statistically significant results on the two main regulatory endpoints for NASH:[15][27]

- NASH resolution without worsening of fibrosis.
- Fibrosis improvement of at least one stage without worsening of NASH.

The 1200 mg dose of Lanifibranor also met the primary endpoint of a significant decrease in the SAF-A score (a measure of inflammation and ballooning) without worsening of fibrosis.[26] Furthermore, Lanifibranor demonstrated improvements in lipid profiles and glycemic control. [26][29]

Data Presentation: A Comparative Summary



Feature	Clesacostat (with Ervogastat)	Lanifibranor (pan-PPAR agonist)
Mechanism of Action	Inhibition of Acetyl-CoA Carboxylase (ACC) and Diacylglycerol O- acyltransferase 2 (DGAT2)	Activation of PPAR α , PPAR δ , and PPAR γ
Primary Target	De Novo Lipogenesis and Triglyceride Synthesis	Lipid Metabolism, Inflammation, Fibrosis, Insulin Sensitivity
Key Preclinical Findings	Reduced steatosis, inflammation, and fibrosis in rodent models.[11]	Improved NASH, fibrosis, and diastolic dysfunction in hamster and mouse models. [18][19][20]
Key Phase 2 Clinical Trial	MIRNA (NCT04321031)[22] [23][24]	NATIVE (NCT03008070)[15] [26][27][28]
Primary Endpoint Met in Phase 2	Yes (for the combination)[22]	Yes (for the 1200 mg dose)[26]
Effect on NASH Resolution	Showed greater effect than placebo.[22]	Statistically significant at both 800mg and 1200mg doses.[26]
Effect on Fibrosis Improvement	Not greater than placebo.[22]	Statistically significant at the 1200mg dose.[26]
Notable Side Effects	Undesirable fasting lipid and apolipoprotein profile.[22]	Diarrhea, nausea, peripheral edema, anemia, and weight gain occurred more frequently than placebo.[26]
Regulatory Status	Granted Fast Track designation by the FDA for the combination therapy.[4][6][9] [30][31][32]	Granted Fast Track and Breakthrough Therapy designations by the FDA.

Experimental Protocols



MIRNA Trial (NCT04321031) - Clesacostat and Ervogastat

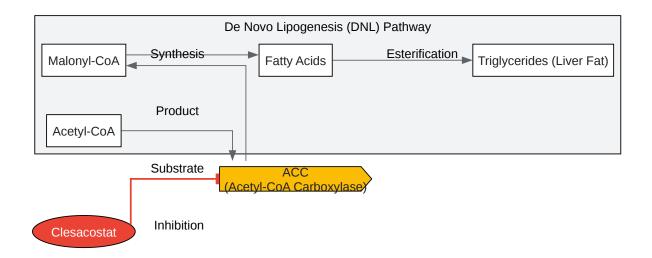
- Study Design: A Phase 2, randomized, double-blind, double-dummy, placebo-controlled, dose-ranging study.[7][22][23]
- Participants: Adults with biopsy-confirmed NASH and liver fibrosis stages F2-F3.[7][22][23]
- Interventions: Participants were randomized to receive various doses of Ervogastat monotherapy, Ervogastat in combination with Clesacostat, or placebo for 48 weeks.[23]
- Primary Endpoint: The proportion of participants achieving histological NASH resolution without worsening of fibrosis, or a ≥1 stage improvement in fibrosis without worsening of NASH, or both, as assessed by central pathologists at week 48.[22][23]
- Key Secondary Endpoints: Assessment of hepatic steatosis via imaging, safety and tolerability, and evaluation of blood-based biomarkers.

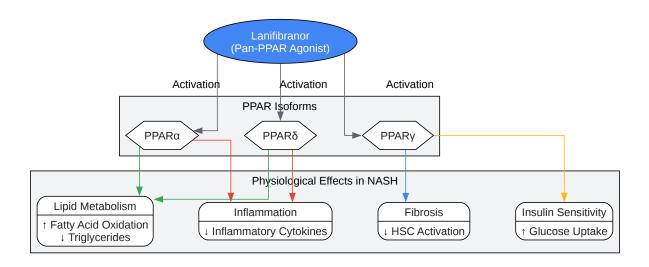
NATIVE Trial (NCT03008070) - Lanifibranor

- Study Design: A Phase 2b, double-blind, randomized, placebo-controlled trial. [26]
- Participants: Patients with noncirrhotic, highly active NASH.[26]
- Interventions: Patients were randomly assigned to receive 800 mg or 1200 mg of Lanifibranor, or placebo, once daily for 24 weeks.[26]
- Primary Endpoint: A decrease of at least 2 points in the SAF-A score (activity part of the Steatosis, Activity, Fibrosis scoring system) without worsening of fibrosis.[26]
- Key Secondary Endpoints: Resolution of NASH and regression of fibrosis.

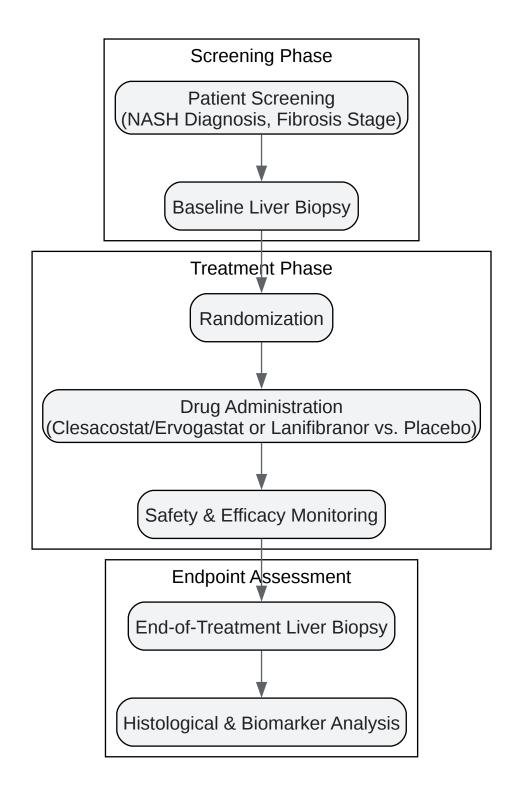
Signaling Pathways and Experimental Workflows











Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Saroglitazar, a PPAR-α/γ Agonist, for Treatment of NAFLD: A Randomized Controlled Double-Blind Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? PMC [pmc.ncbi.nlm.nih.gov]
- 4. expresspharma.in [expresspharma.in]
- 5. Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR Lanifibranor trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) BioSpace [biospace.com]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
- 8. Pfizer gets USFDA Fast Track Designation for Ervogastat plus Clesacostat to treat NASH [medicaldialogues.in]
- 9. pfizer.com [pfizer.com]
- 10. Acetyl-CoA carboxylase inhibition disrupts metabolic reprogramming during hepatic stellate cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisome Proliferator-Activated Receptors and Their Agonists in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPARs and Nonalcoholic Fatty Liver Disease PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. inventivapharma.com [inventivapharma.com]
- 16. PPAR Alpha as a Metabolic Modulator of the Liver: Role in the Pathogenesis of Nonalcoholic Steatohepatitis (NASH) PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-NASH Drug Development Hitches a Lift on PPAR Agonism PMC [pmc.ncbi.nlm.nih.gov]
- 18. inventivapharma.com [inventivapharma.com]
- 19. physiogenex.com [physiogenex.com]



- 20. Hepatoprotective effects of semaglutide, lanifibranor and dietary intervention in the GAN diet-induced obese and biopsy-confirmed mouse model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gubra.dk [gubra.dk]
- 22. Efficacy and safety of ervogastat alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebocontrolled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. stanfordhealthcare.org [stanfordhealthcare.org]
- 26. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inventiva's lanifibranor meets the primary and key [globenewswire.com]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. explore.lib.uliege.be [explore.lib.uliege.be]
- 30. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Pfizer [pfizer.com]
- 31. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis | INN [investingnews.com]
- 32. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Clesacostat vs. Pan-PPAR Agonists: A Comparative Analysis for NASH Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8194134#comparative-analysis-of-clesacostat-and-pan-ppar-agonists-in-nash]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com